2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile

Catalog No.
S15988484
CAS No.
4487-38-1
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile

CAS Number

4487-38-1

Product Name

2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile

IUPAC Name

2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-9-11-6-7-12(16-14(11)18)8-13(17)10-4-2-1-3-5-10/h1-7H,8H2,(H,16,18)

InChI Key

VTWUMVVUGSINPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C(=O)N2)C#N

2-Oxo-6-phenacyl-1H-pyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring with a carbonitrile group and an oxo substituent. Its molecular structure includes a phenacyl group, which contributes to its chemical properties and potential biological activities. The presence of both the oxo and cyano groups enhances its reactivity, making it a subject of interest in medicinal chemistry and material science.

, including:

  • Oxidation: This process can convert the compound into corresponding oxo derivatives under specific conditions.
  • Reduction: Reduction reactions can yield different reduced forms of the compound.
  • Substitution: The compound is capable of substitution reactions, particularly at the nitrogen and carbon atoms within the pyridine ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Research indicates that compounds similar to 2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile exhibit significant biological activities, including:

  • Anticancer Activity: Some derivatives have shown effectiveness against various cancer cell lines, including breast and melanoma cells. The mechanism often involves inhibition of specific kinases involved in cancer cell survival.
  • Antimicrobial Properties: Pyridine derivatives are known for their antimicrobial effects, contributing to their potential use in pharmaceuticals.

Synthesis of 2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: The reaction of appropriate precursors, such as phenacyl bromide with cyano-containing pyridine derivatives, can lead to the formation of this compound.
  • Catalyzed Reactions: Using catalysts like triethylamine in boiling solvents (e.g., ethanol) can facilitate the formation of the desired product.

These methods can be optimized for industrial applications, focusing on yield and purity.

The unique structure of 2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile allows for various applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound in drug discovery, particularly for anticancer therapies.
  • Material Science: Its chemical properties may also lend themselves to applications in materials science, particularly in developing new polymers or coatings.

Interaction studies have focused on understanding how 2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile interacts with biological targets. Molecular docking studies have been employed to predict binding affinities with enzymes or receptors associated with cancer pathways. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 2-oxo-6-phenacyl-1H-pyridine-3-carbonitrile. Notable examples include:

Compound NameStructure FeaturesBiological Activity
1H-pyrrolo[2,3-b]pyridine derivativesSimilar core structureFGFR inhibitory activity
3-cyanopyridinesContains a pyridine ringAnticancer properties
PyridinethionesContains sulfur and nitrogen functionalitiesAntiproliferative activity against cancer

Uniqueness: 2-Oxo-6-phenacyl-1H-pyridine-3-carbonitrile is distinct due to its specific substitution pattern involving both oxo and cyano groups, which contribute to its unique reactivity and biological profile compared to the aforementioned compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.074227566 g/mol

Monoisotopic Mass

238.074227566 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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